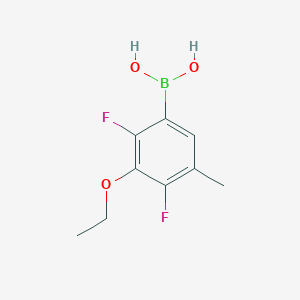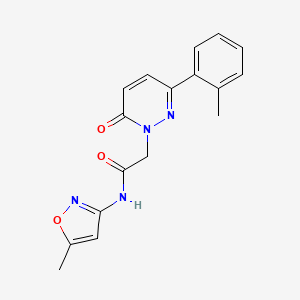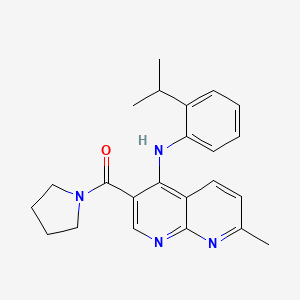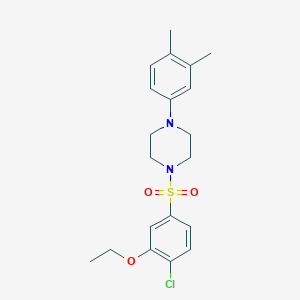![molecular formula C24H18BrN5 B2365869 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-85-9](/img/structure/B2365869.png)
7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a novel, potent adenosine kinase inhibitor with oral activity in animal models of pain and inflammation . It is also known as ABT-702 .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s related to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [2,3-d]pyrimidine-4,6-diamine .Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 191–192 °C. Its IR (KBr) values are: cm −1: 3425–3400 (OH), 3325 (NH), 1660 (C O), 1620 (C N). Its 1 H-NMR (DMSO-d 6) (ppm) values are: 11.25 (brs, 1H, NH, D 2 O exchangeable), 8.74 (brs, 1H, NH, D 2 O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 7.79 (s, 1H, pyrazolo-H3), 7.60 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.99 (d, J = 8 Hz, 1H, phenyl .Scientific Research Applications
Synthesis and Structural Studies
The compound 7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is integral in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, its derivatives have been synthesized for their antimicrobial activity, showing potential in the development of new antimicrobial agents. Specifically, the synthesis and biological evaluation of coumarin derivatives and their antimicrobial activity have been explored, highlighting the compound's significance in contributing to novel antimicrobial solutions (Al-Haiza, Mostafa, & El-kady, 2003; Rahmouni et al., 2014).
Crystal Structure Analysis
The crystal structures of 7-(2-bromoethyl)-substituted 7-deazapurines, related to the compound of interest, have been analyzed to understand their structural properties better. This research underscores the importance of structural analysis in the development of compounds with potential biological activity (Asaftei et al., 2009).
Anticancer and Antimicrobial Applications
Several studies have been conducted on derivatives of the compound for their anticancer and antimicrobial properties. These investigations highlight its role as a precursor in synthesizing compounds with significant biological activities, including potential anticancer and antimicrobial agents. For example, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the compound's relevance in discovering new therapeutic agents (Rahmouni et al., 2016).
Inhibitory Activity Against Ser/Thr Kinases
The synthesis of novel derivatives and their evaluation for inhibitory activity against Ser/Thr kinases further emphasize the compound's potential in drug discovery, particularly in targeting enzymes involved in cancer and other diseases (Deau et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . By targeting AK, this compound can selectively increase ADO concentrations at sites of tissue trauma .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . It binds to AK and inhibits its activity, leading to an increase in ADO concentrations at sites of tissue injury and inflammation . This results in a reduction of cellular excitability at these sites .
Biochemical Pathways
The inhibition of AK leads to an increase in ADO concentrations. ADO is known to reduce cellular excitability at sites of tissue injury and inflammation . Therefore, the biochemical pathway affected by this compound is the ADO pathway, which plays a crucial role in pain and inflammation responses .
Result of Action
The result of the compound’s action is the enhancement of the analgesic and anti-inflammatory actions of ADO . By increasing ADO concentrations at sites of tissue trauma, it helps to reduce pain and inflammation .
properties
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN5/c25-19-8-10-20(11-9-19)30-15-21(18-6-2-1-3-7-18)22-23(28-16-29-24(22)30)27-14-17-5-4-12-26-13-17/h1-13,15-16H,14H2,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFUGPMDWXMNIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![2-chloro-N-[4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)pyridine-4-carboxamide](/img/structure/B2365794.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)



